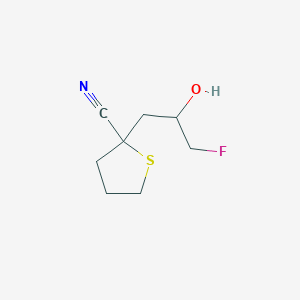
2-(3-Fluoro-2-hydroxypropyl)thiolane-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluoro-2-hydroxypropyl)thiolane-2-carbonitrile is a chemical compound with the molecular formula C₈H₁₂FNOS It is a thiolane derivative, which means it contains a five-membered ring with sulfur as a heteroatom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-2-hydroxypropyl)thiolane-2-carbonitrile typically involves the reaction of 3-fluoro-2-hydroxypropyl bromide with thiolane-2-carbonitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the final compound in high purity.
化学反应分析
Types of Reactions
2-(3-Fluoro-2-hydroxypropyl)thiolane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 2-(3-Oxo-2-hydroxypropyl)thiolane-2-carbonitrile.
Reduction: 2-(3-Fluoro-2-aminopropyl)thiolane-2-carbonitrile.
Substitution: 2-(3-Amino-2-hydroxypropyl)thiolane-2-carbonitrile.
科学研究应用
2-(3-Fluoro-2-hydroxypropyl)thiolane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(3-Fluoro-2-hydroxypropyl)thiolane-2-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
- 2-(3-Chloro-2-hydroxypropyl)thiolane-2-carbonitrile
- 2-(3-Bromo-2-hydroxypropyl)thiolane-2-carbonitrile
- 2-(3-Iodo-2-hydroxypropyl)thiolane-2-carbonitrile
Uniqueness
2-(3-Fluoro-2-hydroxypropyl)thiolane-2-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it a valuable candidate for drug development. Additionally, the fluorine atom can influence the compound’s reactivity and interaction with biological targets, leading to unique pharmacological profiles.
属性
分子式 |
C8H12FNOS |
|---|---|
分子量 |
189.25 g/mol |
IUPAC 名称 |
2-(3-fluoro-2-hydroxypropyl)thiolane-2-carbonitrile |
InChI |
InChI=1S/C8H12FNOS/c9-5-7(11)4-8(6-10)2-1-3-12-8/h7,11H,1-5H2 |
InChI 键 |
CWBDJFGMDRDXQH-UHFFFAOYSA-N |
规范 SMILES |
C1CC(SC1)(CC(CF)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



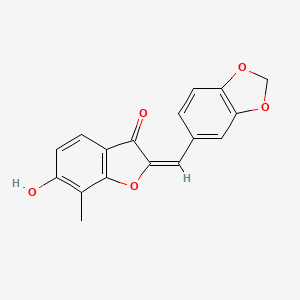

![(4,5,6,7-Tetrahydrobenzo[d]oxazol-2-yl)methanamine](/img/structure/B13222526.png)
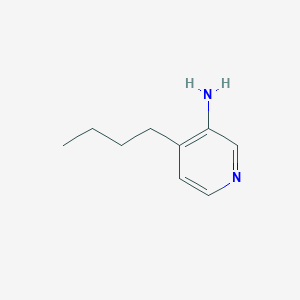

![Methyl 2-[4-(4-chlorophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13222544.png)
![4-[(2-Methylpentyl)amino]cyclohexan-1-ol](/img/structure/B13222554.png)

![2-[(3S)-3-Hydroxypyrrolidin-1-yl]ethanethioamide](/img/structure/B13222562.png)

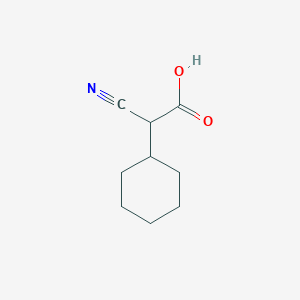
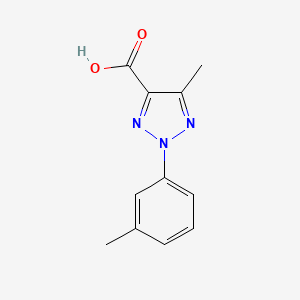
![4-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13222588.png)
